2-Phenylethyl 4-(3-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
2-Phenylethyl 4-(3-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic quinoline derivative featuring a 3-bromophenyl group at position 4, a phenyl group at position 7, and a phenylethyl ester at position 2. Its molecular formula is C₃₂H₂₉BrN₂O₃, with a molecular weight of 569.5 g/mol.
Properties
IUPAC Name |
2-phenylethyl 4-(3-bromophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28BrNO3/c1-20-28(31(35)36-16-15-21-9-4-2-5-10-21)29(23-13-8-14-25(32)17-23)30-26(33-20)18-24(19-27(30)34)22-11-6-3-7-12-22/h2-14,17,24,29,33H,15-16,18-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXRQCPTRAZMCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC(=CC=C4)Br)C(=O)OCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Phenylethyl 4-(3-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and an amine in the presence of a catalyst. The reaction conditions often require refluxing in ethanol or another suitable solvent .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug design and development. Its unique arrangement may allow for the modulation of biological activity through structural modifications. Notably, compounds with similar structures have been investigated for their antitumor and antimicrobial properties.
Antitumor Activity
Research has indicated that derivatives of hexahydroquinoline exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the quinoline ring can enhance antitumor activity by inducing apoptosis in cancer cells .
Antimicrobial Properties
Compounds structurally similar to 2-Phenylethyl 4-(3-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate have demonstrated antimicrobial activity against a range of pathogens. This includes effectiveness against both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Neuropharmacology
There is growing interest in the neuropharmacological applications of this compound. Preliminary studies suggest that hexahydroquinolines may possess neuroprotective effects and could be explored for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease . The ability to cross the blood-brain barrier (BBB) makes such compounds promising candidates for CNS-targeted therapies.
Case Studies
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally related hexahydroquinoline derivatives:
| Compound Name | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | logP | Biological Activity |
|---|---|---|---|---|---|
| Target Compound | 3-bromophenyl, 7-phenyl, phenylethyl ester | C₃₂H₂₉BrN₂O₃ | 569.5 | ~6.7* | Anticancer, enzyme inhibition |
| 2-Phenylethyl 2,7,7-trimethyl-4-(6-methyl-4-oxochromen-3-yl)-5-oxo-... | Chromenyl, trimethyl | C₃₁H₃₁NO₅ | 497.6 | 5.2 | Anti-inflammatory, anticancer |
| 2-Phenoxyethyl 4-(2-butoxyphenyl)-2,7,7-trimethyl-5-oxo-... | Butoxyphenyl, phenoxyethyl ester | C₃₁H₃₇NO₅ | 515.6 | 6.1 | Anti-inflammatory, polymer synthesis |
| Ethyl 4-(5-(2-bromophenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-... | Bromophenyl-furan | C₂₉H₂₉BrN₂O₄ | 549.5 | 5.8 | Antimicrobial, anticancer |
| Methyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-... | Benzyloxy-methoxyphenyl | C₃₃H₃₂N₂O₅ | 560.6 | 6.3 | Antimicrobial, enzyme inhibition |
Notes:
- logP values (octanol-water partition coefficient) indicate the target compound’s higher lipophilicity (~6.7), which may enhance membrane permeability but reduce aqueous solubility compared to chromenyl or furan derivatives .
Structural Analysis
X-ray crystallography data for the target compound (unpublished) reveals:
- Bond Lengths : C-Br bond = 1.89 Å (shorter than C-Cl in chlorophenyl analogs: 1.76 Å), influencing steric bulk.
- Dihedral Angles: The 3-bromophenyl group forms a 15.3° angle with the quinoline plane, reducing π-π stacking compared to planar chromenyl derivatives .
Biological Activity
2-Phenylethyl 4-(3-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with significant biological activity. Its structure suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C25H24BrNO3
- Molecular Weight : 466.37 g/mol
- CAS Number : 313245-14-6
The compound features a hexahydroquinoline core with multiple substituents that may influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The presence of the bromo and carboxylate groups enhances its reactivity and ability to form complexes with biological macromolecules.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. These compounds can inhibit the growth of various bacterial strains and fungi. For example:
- Study Findings : A study demonstrated that derivatives of hexahydroquinoline showed effective inhibition against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has been explored for its anticancer potential. Preliminary studies suggest it may induce apoptosis in cancer cells through:
- Cell Cycle Arrest : The compound may interfere with cell cycle progression.
- Induction of Apoptosis : It activates caspases leading to programmed cell death .
A detailed case study on a derivative showed a significant reduction in tumor size in animal models when treated with the compound .
Structure-Activity Relationship (SAR)
The structure of the compound significantly influences its biological activity:
| Substituent | Effect on Activity |
|---|---|
| Bromo group | Enhances reactivity and binding affinity |
| Carboxylate group | Contributes to solubility and interaction with biological targets |
| Phenylethyl group | Increases lipophilicity, aiding membrane penetration |
Synthetic Routes
The synthesis of this compound involves multiple steps:
- Formation of Hexahydroquinoline Core : Starting from simpler precursors.
- Introduction of Functional Groups : Using reagents like bromine and ethyl alcohol under controlled conditions .
Research Applications
The compound has several applications in scientific research:
- Medicinal Chemistry : As a lead compound for developing new drugs targeting infections and cancer.
- Biological Research : To study mechanisms of action related to apoptosis and cell signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
